Tisercin

Description

Structure

3D Structure

Properties

IUPAC Name |

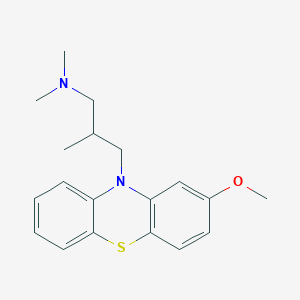

3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVVMDWGGWHTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859045 |

Source

|

| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851-68-3, 60-99-1 |

Source

|

| Record name | (±)-Methotrimeprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-N,N,beta-trimethyl-10H-phenothiazine-10-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000851683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomepromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tisercin (Levomepromazine) on Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tisercin (levomepromazine) is a phenothiazine antipsychotic medication with a complex pharmacological profile. A core component of its mechanism of action, particularly in the context of its antipsychotic effects, is its interaction with the dopamine D2 receptor. This technical guide provides a detailed examination of this interaction, synthesizing data from binding and functional assays, outlining detailed experimental protocols for the assessment of D2 receptor antagonism, and visualizing the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of antipsychotic drug action and the development of novel therapeutics targeting the dopaminergic system.

Introduction

The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways in the brain contributes to the positive symptoms of the disorder. The dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a primary target for antipsychotic medications.[1][2] Tisercin (levomepromazine), a low-potency typical antipsychotic, exerts its therapeutic effects through the blockade of several neurotransmitter receptors, with its antagonism of the D2 receptor being of central importance.[3] Understanding the precise molecular interactions and downstream consequences of Tisercin's binding to the D2 receptor is crucial for a complete comprehension of its clinical efficacy and side-effect profile.

Quantitative Analysis of Tisercin's Interaction with Dopamine D2 Receptors

The affinity of a ligand for its receptor is a key determinant of its potency. For Tisercin, this has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the drug of interest. The inhibition constant (Ki) is a measure of the binding affinity of a drug for a receptor.

Table 1: Binding Affinity (Ki) of Levomepromazine for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| D2L | 8.6 | [1][2] |

| D2S | 4.3 | [1][2] |

| D3 | 8.3 | [1][2] |

| D4.2 | 7.9 | [1][2] |

| D1 | 54.3 | [1][2] |

Data from Srivastava et al. (2009) using human recombinant dopamine receptors expressed in Sf9 cells.[1][2]

Experimental Protocols

Dopamine D2 Receptor Binding Assay ([³H]-Spiperone Competition Assay)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound, such as Tisercin, for the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).

-

Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).

-

Test Compound: Levomepromazine (Tisercin) at various concentrations.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

-

Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the D2 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format with a total volume of 250 µL per well.

-

To each well, add the following in order:

-

50 µL of assay buffer.

-

50 µL of the test compound (levomepromazine) at various concentrations or the non-specific binding control (haloperidol).

-

50 µL of [³H]-Spiperone at a final concentration of approximately 0.2-0.5 nM (around its Kd).

-

100 µL of the membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or a specific temperature, e.g., 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add 4-5 mL of scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding (counts in the absence of a competing ligand).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine D2 Receptor Functional Antagonism Assay (cAMP Assay)

This protocol describes a method to determine the functional antagonism of a test compound at the dopamine D2 receptor by measuring its ability to block the agonist-induced inhibition of cAMP production.[4]

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell Culture Medium.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Dopamine or a D2 receptor agonist like quinpirole.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase).

-

Test Compound: Levomepromazine (Tisercin) at various concentrations.

-

cAMP Detection Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or other immunoassay-based kits).

-

96-well or 384-well plates.

Procedure:

-

Cell Preparation:

-

Seed the D2 receptor-expressing cells into 96-well or 384-well plates and culture them overnight to allow for cell attachment.

-

-

Antagonist Treatment:

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add the test compound (levomepromazine) at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the D2 receptor agonist (e.g., the EC80 concentration of dopamine for cAMP inhibition) to the wells that already contain the test compound.

-

Simultaneously or immediately after, add forskolin to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration of forsklin is 10 µM.

-

Incubate the plate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the instructions provided with the cAMP detection kit.

-

Measure the intracellular cAMP levels using the detection kit. For HTRF assays, this typically involves adding HTRF reagents (cAMP-d2 and anti-cAMP antibody) and reading the plate on a compatible reader.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Signaling Pathways

The dopamine D2 receptor primarily signals through two major pathways: the canonical G protein-dependent pathway and the non-canonical β-arrestin-dependent pathway. Tisercin, as an antagonist, blocks the initiation of these signaling cascades by dopamine.

Gαi/o-Mediated Signaling Pathway

The D2 receptor is coupled to inhibitory G proteins of the Gαi/o family.[5] Upon activation by an agonist like dopamine, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP. A reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA). Tisercin blocks this cascade by preventing the initial activation of the D2 receptor by dopamine.

Caption: Gαi/o-mediated signaling pathway of the D2 receptor and its blockade by Tisercin.

β-Arrestin-Mediated Signaling Pathway

In addition to G protein signaling, GPCRs like the D2 receptor can signal through β-arrestins.[5][6] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, such as those involving MAP kinases. Many antipsychotic drugs have been shown to antagonize the recruitment of β-arrestin to the D2 receptor.[7][8][9] While specific data on Tisercin's effect on β-arrestin recruitment is limited, it is plausible that as a D2 antagonist, it would also block this pathway.

Caption: β-arrestin-mediated signaling pathway of the D2 receptor and its potential blockade by Tisercin.

Conclusion

Tisercin (levomepromazine) is a potent antagonist at dopamine D2 receptors, with high affinity for both the D2L and D2S isoforms, as well as other D2-like receptors. Its primary mechanism of action involves the blockade of dopamine-induced signaling through the Gαi/o pathway, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. Furthermore, it is likely that Tisercin also antagonizes the β-arrestin-mediated signaling pathway, which is involved in receptor desensitization and G protein-independent signaling. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the molecular pharmacology of Tisercin and other D2 receptor antagonists. A deeper understanding of these mechanisms is essential for the rational design of novel antipsychotic agents with improved efficacy and reduced side effects.

References

- 1. scielo.isciii.es [scielo.isciii.es]

- 2. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics and Receptor Binding Profile of Levomepromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic with a complex and multifaceted pharmacodynamic profile. Its therapeutic efficacy and side-effect profile are dictated by its interactions with a wide array of neurotransmitter receptors. This technical guide provides a comprehensive overview of the pharmacodynamics of levomepromazine, with a detailed focus on its receptor binding affinities and the subsequent intracellular signaling cascades. Quantitative binding data are presented in a structured format to facilitate comparative analysis. Detailed methodologies for key experimental assays used to characterize these interactions are provided, along with visual representations of the primary signaling pathways to elucidate the molecular mechanisms of levomepromazine's action.

Introduction

Levomepromazine (also known as methotrimeprazine) exerts its therapeutic effects through the antagonism of multiple neuroreceptor systems.[1] Unlike more selective agents, levomepromazine's broad receptor-binding profile contributes to its wide range of clinical applications, including the management of psychosis, agitation, nausea, and pain, particularly in palliative care.[2] However, this "dirty drug" characteristic is also responsible for its significant side-effect burden, including sedation, hypotension, and anticholinergic effects. A thorough understanding of its receptor binding affinities and the downstream consequences of receptor blockade is therefore critical for its rational use and for the development of novel therapeutics with improved selectivity.

Receptor Binding Profile of Levomepromazine

The affinity of levomepromazine for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the Ki values for levomepromazine at key human and rodent receptors, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) database and other published literature.[3][4][5]

| Receptor Family | Receptor Subtype | Species | Ki (nM) - Median | Reference |

| Dopamine | D1 | Human | 54.3 | [4] |

| D2 (Long) | Human | 8.6 | [4] | |

| D2 (Short) | Human | 4.3 | [4] | |

| D2 | Rat | 15.0 | ||

| D3 | Human | 8.3 | [4] | |

| D4.2 | Human | 7.9 | [4] | |

| Serotonin | 5-HT2A | Human | Strong Affinity | [3] |

| 5-HT2C | Human | Medium Affinity | [3] | |

| Histamine | H1 | Human | Strong Affinity | [3] |

| Adrenergic | α1 | Rat | High Affinity | [3] |

| α2 | Human | Medium Affinity | [3] | |

| Muscarinic | M1 | Human | Medium Affinity | [3] |

| M4 | Human | Medium Affinity | [3] |

Note: "Strong Affinity" generally corresponds to Ki values < 20 nM, while "Medium Affinity" corresponds to Ki values between 20 and 100 nM, as defined by the source.[3] Specific numerical values for all these receptors from a single comprehensive study were not available.

Primary Signaling Pathways

Levomepromazine's antagonism at its primary receptor targets initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways.

Dopamine D2 Receptor Signaling

Levomepromazine is a potent antagonist at D2 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of these receptors is central to its antipsychotic effects.

Serotonin 5-HT2A Receptor Signaling

Antagonism at 5-HT2A receptors, which are coupled to Gq/11 proteins, is another key component of levomepromazine's mechanism, contributing to its antipsychotic and potential antidepressant effects.

Histamine H1 Receptor Signaling

Levomepromazine's high affinity for and antagonism of H1 histamine receptors, which are also Gq/11-coupled, is primarily responsible for its sedative and hypnotic effects.

Alpha-1 Adrenergic Receptor Signaling

Antagonism of α1-adrenergic receptors, another Gq/11-coupled GPCR, contributes to levomepromazine's cardiovascular side effects, such as orthostatic hypotension.

Muscarinic M1 Receptor Signaling

Levomepromazine's antagonism of M1 muscarinic receptors, which are Gq/11-coupled, is responsible for its anticholinergic side effects, such as dry mouth, blurred vision, and constipation.

Experimental Protocols

The characterization of levomepromazine's receptor binding profile relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive binding assay to determine the affinity of levomepromazine for the dopamine D2 receptor using the radiolabeled antagonist [3H]-spiperone.

-

Objective: To determine the Ki of levomepromazine for the human dopamine D2 receptor.

-

Materials:

-

Membrane preparations from cells expressing recombinant human dopamine D2 receptors.

-

[3H]-spiperone (radioligand).

-

Levomepromazine (test compound).

-

Butaclamol (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

-

Workflow:

-

Procedure:

-

In a 96-well plate, add assay buffer, the D2 receptor membrane preparation, and either levomepromazine at various concentrations, buffer (for total binding), or a saturating concentration of butaclamol (for non-specific binding).

-

Initiate the binding reaction by adding [3H]-spiperone to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of levomepromazine that inhibits 50% of the specific binding of [3H]-spiperone (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for 5-HT2A Receptors using Calcium Flux

This protocol describes a cell-based functional assay to measure the antagonist activity of levomepromazine at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.

-

Objective: To determine the functional potency (IC50) of levomepromazine in blocking serotonin-induced calcium mobilization via the 5-HT2A receptor.

-

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Serotonin (agonist).

-

Levomepromazine (test compound).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence microplate reader with kinetic reading capabilities and automated injection.

-

-

Workflow:

-

Procedure:

-

Plate the 5-HT2A expressing cells in a black-walled, clear-bottom 96-well microplate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add levomepromazine at various concentrations to the wells and incubate for a predetermined time to allow for receptor binding.

-

Place the plate in a fluorescence microplate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust response) into the wells while simultaneously initiating kinetic fluorescence measurements.

-

Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each well.

-

The percentage of inhibition of the serotonin-induced calcium response by levomepromazine is calculated for each concentration.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Conclusion

Levomepromazine exhibits a complex pharmacodynamic profile characterized by its antagonism of a wide range of neurotransmitter receptors, with high affinity for dopamine D2-like, histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors. This multi-receptor activity underlies its broad spectrum of therapeutic effects and its notable side-effect profile. The quantitative binding data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. A thorough understanding of these molecular interactions is essential for optimizing the clinical use of levomepromazine and for guiding the design of future psychotropic agents with improved efficacy and tolerability. The visualization of the key signaling pathways further clarifies the downstream consequences of levomepromazine's receptor antagonism, offering a deeper insight into its mechanism of action at the molecular level.

References

- 1. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. quora.com [quora.com]

Methotrimeprazine: A Technical Guide to a Broad-Spectrum Neuroleptic Agent

For: Researchers, Scientists, and Drug Development Professionals Scope: This document provides an in-depth technical overview of methotrimeprazine (levomepromazine), a phenothiazine-class neuroleptic agent. It details the drug's pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and the experimental methodologies used for its evaluation, with a focus on its broad-spectrum activity.

Introduction

Methotrimeprazine, also known as levomepromazine, is a low-potency typical antipsychotic of the phenothiazine class.[1] It was first introduced in the 1950s and possesses a pharmacological profile similar to chlorpromazine.[2][3] Unlike more selective agents, methotrimeprazine's clinical effects stem from its interaction with a wide array of central nervous system receptors.[1][2] This multi-receptor antagonism underlies its broad spectrum of activity, which includes antipsychotic, sedative, anxiolytic, antiemetic, and analgesic properties.[2][3][4] While its primary psychiatric indication is for the treatment of psychosis, particularly in schizophrenia and the manic phases of bipolar disorder, its multimodal action has secured it a significant role in palliative care for managing delirium, agitation, and nausea.[3][4][5]

Pharmacodynamics

2.1 Mechanism of Action

Methotrimeprazine's therapeutic and adverse effects are a direct consequence of its antagonism at multiple neurotransmitter receptors.[6] The antipsychotic effect is primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[2][7] However, its "dirty drug" profile, characterized by potent antagonism at serotonergic (5-HT2), histaminergic (H1), alpha-adrenergic (α1), and muscarinic (M1) receptors, defines its broad-spectrum nature.[1][7] This complex pharmacology leads to a range of effects, from reducing positive psychotic symptoms to profound sedation and significant autonomic effects.[5]

2.2 Receptor Binding Profile

The affinity of methotrimeprazine for various receptors dictates its clinical profile. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Methotrimeprazine demonstrates high affinity for a range of dopamine, histamine, and adrenergic receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Implied Clinical Effect |

| Dopamine D₂S | 4.3[2][8][9] | Antipsychotic (Positive Symptoms), Extrapyramidal Symptoms (EPS) |

| Dopamine D₄.₂ | 7.9[2][8][9] | Potential role in atypical antipsychotic effects |

| Dopamine D₃ | 8.3[2][8][9] | Contribution to antipsychotic action |

| Dopamine D₂L | 8.6[2][8][9] | Antipsychotic (Positive Symptoms), EPS |

| Dopamine D₁ | 54.3[2][8][9] | Lower affinity compared to D2-like receptors |

| Histamine H₁ | 0.58 (Kd value)[10] | Potent Sedation, Weight Gain |

| Serotonin 5-HT₂A | High Affinity[6][11] | Atypical antipsychotic properties, potential reduction in EPS |

| Adrenergic α₁ | High Affinity[6][11] | Orthostatic Hypotension, Dizziness, Sedation |

| Adrenergic α₂ | High Affinity[11] | Contribution to sedative and hypotensive effects |

| Muscarinic (M₁-M₅) | Antagonist[6][11] | Anticholinergic Effects (Dry Mouth, Constipation, Urinary Retention) |

2.3 Key Signaling Pathways

The interaction of methotrimeprazine with multiple G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades that produce its wide-ranging clinical effects. Blockade of these receptors prevents the binding of endogenous neurotransmitters (dopamine, serotonin, histamine, acetylcholine, norepinephrine), altering downstream signaling and neuronal activity.

Caption: Methotrimeprazine's multi-receptor antagonism and resulting effects.

Pharmacokinetics

Methotrimeprazine is metabolized in the liver into several metabolites, including N-desmethyl levomepromazine and levomepromazine sulfoxide, which may contribute to its clinical effects and side effects.[2][3] It has a relatively long elimination half-life.[1]

| Parameter | Value | Source |

| Bioavailability | ~50-60% | [1] |

| Elimination Half-life (t½) | ~10-20 hours | [1][3] |

| Time to Peak Plasma (Tmax) | 2.73 - 2.96 hours | [3] |

| Peak Plasma Conc. (Cmax) | 3.44 - 3.67 ng/mL (after 25 mg dose) | [3] |

| Metabolism | Hepatic (CYP2D6 is implicated) | [2][11] |

| Excretion | Feces and urine (primarily as metabolites) | [1] |

Clinical Profile

4.1 Efficacy in Psychotic Disorders

Methotrimeprazine is indicated for psychotic disturbances, including acute and chronic schizophrenia.[3] Clinical trials have compared its efficacy to other first- and second-generation antipsychotics. While data is limited, some studies suggest its efficacy on global state and certain symptom scores is comparable to or, in some cases, better than older agents like chlorpromazine, though potentially less favorable than some newer agents like risperidone regarding specific outcomes.

| Comparator | Key Efficacy Finding | Adverse Effect Finding | Source |

| Chlorpromazine | Superior improvement in BPRS and PANSS total scores. | Less akathisia. | |

| Haloperidol | No significant difference in leaving the study early. | Less tremor and reduced need for antiparkinsonian medication. | |

| Risperidone | Less favorable CGI endpoint score (risperidone was superior). | More hypotension. |

4.2 Utility in Palliative Care

Methotrimeprazine is highly valued in palliative medicine due to its broad-spectrum activity.[1] It is frequently used to manage complex symptoms in terminally ill patients, including:

-

Delirium and Agitation: It is effective for managing end-of-life delirium, restlessness, and agitation.[4] Dosing typically starts at 5-12.5 mg and is titrated based on the severity of symptoms.[4]

-

Nausea and Vomiting: Its antiemetic properties make it a useful option when first-line medications are ineffective.[4][5]

-

Analgesia: It possesses intrinsic analgesic properties and can be used as an adjunct to opioid analgesics, particularly when sedation is beneficial.[3][4]

4.3 Adverse Effects

The drug's broad receptor profile is also responsible for its significant side effect burden.[1] These effects are predictable based on its pharmacodynamics:

-

CNS: Drowsiness and sedation are very common, especially early in treatment, due to potent H1 and α1 antagonism.[3][10] Extrapyramidal symptoms (EPS) are possible due to D2 blockade but are less frequent than with high-potency typical antipsychotics.[3]

-

Cardiovascular: Orthostatic hypotension is a major concern, particularly at the start of treatment or with high doses, resulting from α1-adrenergic blockade.[3][10]

-

Autonomic: Anticholinergic effects from muscarinic receptor blockade include dry mouth, constipation, and urinary retention.[3][10]

-

Other: A rare but potentially fatal side effect is neuroleptic malignant syndrome (NMS).[1]

Experimental Protocols & Methodologies

The evaluation of a broad-spectrum neuroleptic like methotrimeprazine involves a multi-stage process, from initial in vitro screening to complex clinical trials.

5.1 In Vitro Receptor Binding Assay

This is a foundational experiment to determine a drug's affinity for various receptors.

Objective: To quantify the binding affinity (Ki) of a test compound (e.g., methotrimeprazine) for a specific receptor subtype (e.g., human recombinant dopamine D2 receptor).

Protocol Outline:

-

Preparation: Frozen membrane suspensions from cells engineered to express a high density of the target human recombinant receptor (e.g., Sf9 or CHO cells) are used.[2][8]

-

Competition Assay: Membranes are incubated in an assay buffer containing:

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration.

-

Quantification: The radioactivity of the filters (representing the bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Caption: Workflow for In Vitro Antipsychotic Screening.

5.2 Preclinical In Vivo Assessment

Animal models are used to assess the potential antipsychotic efficacy and side effect liability of a compound before human trials. Models relevant for antipsychotic screening include:

-

Dopamine Agonist-Induced Hyperlocomotion: A dopamine agonist like amphetamine is administered to rodents to induce hyperactivity, modeling aspects of psychosis. An effective antipsychotic is expected to attenuate this behavior.

-

Latent Inhibition (LI) Model: This model assesses a cognitive process where an organism learns to ignore irrelevant stimuli. This process is impaired in schizophrenia, and antipsychotics can restore it in animal models, providing a measure of potential efficacy.

5.3 Clinical Trial Design

Evaluating an antipsychotic for schizophrenia typically requires a randomized, double-blind, placebo-controlled trial.

Objective: To determine the efficacy and safety of an investigational antipsychotic compared to a placebo or an active comparator in patients with an acute exacerbation of schizophrenia.

Protocol Outline:

-

Patient Population: Patients meeting DSM criteria for schizophrenia and experiencing an acute psychotic episode are recruited.

-

Randomization: Participants are randomly assigned to receive either the investigational drug, a placebo, or an active comparator drug.

-

Blinding: Neither the patient nor the clinical investigators know which treatment is being administered (double-blind).

-

Primary Outcome: The primary measure of efficacy is typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[11][8]

-

Secondary Outcomes: These often include changes in PANSS subscales, the Clinical Global Impression (CGI) scale, and measures of safety and tolerability (e.g., adverse event reporting, vital signs, ECGs, and laboratory tests).[11][8]

-

Duration: Trials for acute psychosis typically last several weeks (e.g., 4-6 weeks).[8]

Caption: Logic of a Phase III Antipsychotic Clinical Trial.

Conclusion

Methotrimeprazine is a quintessential broad-spectrum neuroleptic agent. Its utility is defined by its extensive pharmacodynamic profile, where antagonism across dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic receptors produces a wide range of clinical effects. While its significant side-effect burden, particularly sedation and orthostatic hypotension, can limit its use as a first-line agent for chronic psychosis, this same multi-receptor action makes it an invaluable tool in specific clinical scenarios, most notably in palliative care. For drug development professionals, methotrimeprazine serves as a classic example of a "dirty drug," illustrating how a lack of receptor selectivity can translate into both broad therapeutic applications and a challenging tolerability profile.

References

- 1. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 2. scielo.isciii.es [scielo.isciii.es]

- 3. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. collaborativedrug.com [collaborativedrug.com]

- 5. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 6. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 8. levomepromazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of Tisercin (Levomepromazine) in Psychosis Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisercin, also known as levomepromazine, is a low-potency first-generation antipsychotic of the phenothiazine class.[1] While its clinical use has become less common with the advent of atypical antipsychotics, its complex pharmacodynamic profile continues to be of interest in preclinical research for understanding the mechanisms of antipsychotic action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the preclinical research on Tisercin in various psychosis models, with a focus on its receptor binding affinity, efficacy in behavioral paradigms, and the underlying signaling pathways.

I. Pharmacodynamics: Receptor Binding Profile

Tisercin exhibits a broad receptor binding profile, acting as an antagonist at a variety of neurotransmitter receptors.[2] This multi-receptor action is believed to contribute to both its therapeutic effects and its side-effect profile.[2] The binding affinities (Ki) of levomepromazine for several key receptors are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 54.3 | [3] |

| Dopamine D2L | 8.6 | [3] |

| Dopamine D2S | 4.3 | [3] |

| Dopamine D3 | 8.3 | [3] |

| Dopamine D4.2 | 7.9 | [3] |

II. Preclinical Efficacy in Psychosis Models

Tisercin's antipsychotic potential has been evaluated in several well-established preclinical models of psychosis. These models aim to replicate specific behavioral abnormalities observed in schizophrenia and other psychotic disorders.

A. Dopamine Agonist-Induced Hyperactivity and Stereotypy

Models utilizing dopamine agonists like amphetamine and apomorphine are widely used to screen for antipsychotic efficacy. These agents induce hyperlocomotion and stereotyped behaviors in rodents, which are considered analogues of the positive symptoms of psychosis.

Experimental Protocol: Amphetamine-Induced Stereotypy in Rats

-

Animals: Male Wistar rats (200-250g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

Tisercin (dose range) or vehicle is administered intraperitoneally (i.p.) 60 minutes prior to amphetamine.

-

d-Amphetamine (e.g., 5 mg/kg) is administered subcutaneously (s.c.).

-

-

Behavioral Assessment: Immediately after amphetamine administration, rats are placed individually in observation cages. Stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) are scored by a trained observer, blind to the treatment conditions, at regular intervals (e.g., every 10 minutes) for a total of 90-120 minutes. A rating scale (e.g., 0-4) is used to quantify the intensity of stereotypy.

-

Data Analysis: The mean stereotypy scores for each treatment group are calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Experimental Protocol: Apomorphine-Induced Climbing in Mice

-

Animals: Male Swiss albino mice (20-25g).

-

Apparatus: Cylindrical wire mesh cages (e.g., 12 cm diameter, 15 cm height).

-

Drug Administration:

-

Tisercin (dose range) or vehicle is administered i.p. 30-60 minutes prior to apomorphine.

-

Apomorphine hydrochloride (e.g., 1.5-3 mg/kg) is administered s.c.

-

-

Behavioral Assessment: Immediately after apomorphine injection, mice are placed individually in the climbing cages. The time spent climbing (all four paws on the wire mesh) is recorded for a period of 30 minutes.

-

Data Analysis: The total climbing time for each treatment group is calculated and analyzed for statistical significance.

B. Prepulse Inhibition (PPI) of the Startle Reflex

Prepulse inhibition is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. The disruption of PPI by psychotomimetic agents (e.g., apomorphine, MK-801) and its reversal by antipsychotic drugs is a widely used preclinical model.

Experimental Protocol: Apomorphine-Induced Disruption of PPI in Rats

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Acclimation: Rats are placed in the startle chambers and allowed to acclimate for a 5-minute period with background white noise (e.g., 65 dB).

-

Drug Administration: Tisercin (dose range) or vehicle is administered i.p. or s.c. at a specified time before the PPI test session. Apomorphine (e.g., 0.5 mg/kg s.c.) is administered to induce a PPI deficit.

-

Test Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse + Pulse trials: The startling pulse is preceded by a weaker, non-startling prepulse (e.g., 73, 81, or 89 dB, 20 ms duration) with a fixed inter-stimulus interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the Prepulse + Pulse trials compared to the Pulse-alone trials: %PPI = 100 - [(startle response on prepulse + pulse trial / startle response on pulse-alone trial) x 100].

C. Catalepsy

The induction of catalepsy, a state of motor immobility and waxy flexibility, is a classic preclinical test used to predict the extrapyramidal side effects (EPS) of antipsychotic drugs, particularly those with high D2 receptor antagonism.

Experimental Protocol: Bar Test for Catalepsy in Rats

-

Animals: Male Wistar rats (200-250g).

-

Apparatus: A horizontal bar (e.g., 1 cm in diameter) elevated to a height where the rat's hind paws remain on the bench while its forepaws are placed on the bar (e.g., 9-10 cm).

-

Procedure:

-

Drug Administration: Tisercin (dose range) or vehicle is administered i.p. or s.c.

-

Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar. The time taken for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: The latency to descend from the bar is measured for each animal at each time point. The data are analyzed to determine the dose- and time-dependent cataleptic effects of the drug.

III. Signaling Pathways

The antipsychotic effects of Tisercin are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors. The downstream signaling cascades of these receptors are complex and involve multiple intracellular effectors.

A. Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[4][5] Antagonism of D2 receptors by Tisercin blocks the downstream signaling cascade initiated by dopamine.

B. Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G-proteins.[6][7] Antagonism of these receptors by Tisercin is thought to contribute to its effects on the negative symptoms of psychosis and to mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

IV. Experimental Workflow for Preclinical Antipsychotic Screening

A typical workflow for the preclinical evaluation of a compound like Tisercin for antipsychotic potential is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 3. scielo.isciii.es [scielo.isciii.es]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the "Dirty Drug" Properties of Levomepromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine, a phenothiazine antipsychotic, is recognized for its complex pharmacological profile, often termed a "dirty drug" due to its interaction with a wide array of neuroreceptors. This technical guide provides an in-depth analysis of Levomepromazine's multi-receptor binding affinities and the corresponding signaling pathways. The document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key signaling cascades to offer a comprehensive resource for professionals in neuroscience and drug development.

Introduction

Levomepromazine (also known as methotrimeprazine) is a low-potency typical antipsychotic with sedative, antiemetic, and analgesic properties.[1][2] Its therapeutic efficacy and its side-effect profile are direct consequences of its broad interaction with multiple neurotransmitter systems.[3][4] This promiscuity, while contributing to its clinical utility in specific contexts like palliative care, also underscores the importance of a detailed understanding of its receptor interaction profile for rational drug design and development.[4] This guide aims to dissect the "dirty drug" characteristics of Levomepromazine by presenting its binding affinities across key central nervous system receptors and elucidating the downstream signaling consequences of these interactions.

Pharmacodynamics: A Multi-Receptor Antagonist

Levomepromazine's mechanism of action is characterized by its antagonism of a wide range of receptors, including dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic receptors.[3][5] This broad-spectrum antagonism is the hallmark of its "dirty drug" properties.

Receptor Binding Affinities

The binding affinity of Levomepromazine for various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data for Levomepromazine's binding to key human recombinant receptors. It is important to note that Ki values can vary between studies due to different experimental conditions.[6]

Table 1: Dopamine Receptor Binding Affinities of Levomepromazine

| Receptor Subtype | Ki (nM) | Reference |

| D1 | 54.3 | [7] |

| D2L | 8.6 | [7] |

| D2S | 4.3 | [7] |

| D3 | 8.3 | [7] |

| D4.2 | 7.9 | [7] |

Table 2: Adrenergic Receptor Binding Affinities of Levomepromazine

| Receptor Subtype | Ki (nM) | Reference |

| α1 | High Affinity | [8][9] |

| α2 | Moderate Affinity | [8] |

Table 3: Serotonin, Histamine, and Muscarinic Receptor Binding Affinities of Levomepromazine

| Receptor | Receptor Subtype | Ki (nM) | Reference |

| Serotonin | 5-HT2A | High Affinity | [3][8] |

| 5-HT2C | High Affinity | [3] | |

| Histamine | H1 | High Affinity | [3][10] |

| Muscarinic | M1-M5 | Moderate to High Affinity | [10] |

Note: Specific Ki values for α1, α2, 5-HT2A, 5-HT2C, H1, and muscarinic receptors are not consistently reported in the readily available literature, but qualitative descriptions indicate high affinity.

Experimental Protocols

The determination of receptor binding affinities is crucial for characterizing the pharmacological profile of a drug like Levomepromazine. Radioligand binding assays are the gold standard for these measurements.

Radioligand Competition Binding Assay for Dopamine Receptors (using Sf9 cells)

This protocol is based on the methodology used for determining the binding of Levomepromazine to human recombinant dopamine receptors expressed in Sf9 (Spodoptera frugiperda) insect cells.[7]

Objective: To determine the Ki of Levomepromazine for human dopamine receptor subtypes (D1, D2L, D2S, D3, D4.2).

Materials:

-

Frozen membrane preparations from Sf9 cells expressing the specific human dopamine receptor subtype.

-

Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH-23390 for D1-like receptors).

-

Levomepromazine stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen Sf9 cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol for D2 receptors), 50 µL of radioligand, and 100 µL of the membrane preparation.

-

Competition Binding: 50 µL of Levomepromazine at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Levomepromazine concentration.

-

Determine the IC50 value (the concentration of Levomepromazine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay and Schild Analysis

Functional assays measure the effect of a drug on the signaling response of a receptor. Schild analysis is then used to determine the affinity (pA2 value) of a competitive antagonist.

Objective: To determine the pA2 value of Levomepromazine at a specific receptor (e.g., histamine H1 receptor).

Materials:

-

Cell line expressing the receptor of interest (e.g., CHO-H1 cells).

-

Agonist for the receptor (e.g., histamine).

-

Levomepromazine stock solution.

-

Assay medium (e.g., DMEM).

-

Assay plate (e.g., 96-well plate).

-

Detection system for the functional response (e.g., calcium imaging system for Gq-coupled receptors).

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of Levomepromazine for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

-

Agonist Stimulation: Add the agonist at various concentrations to the wells, both in the absence and presence of the different concentrations of Levomepromazine.

-

Response Measurement: Measure the functional response (e.g., intracellular calcium mobilization) at each agonist concentration.

Data Analysis (Schild Plot):

-

Construct concentration-response curves for the agonist in the absence and presence of each concentration of Levomepromazine.

-

Determine the EC50 of the agonist for each curve.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist) .

-

Plot log(DR-1) on the y-axis against the log of the molar concentration of Levomepromazine on the x-axis.

-

The x-intercept of the linear regression of this plot gives the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb). A slope of 1 is indicative of competitive antagonism.

Signaling Pathways

Levomepromazine's antagonism at various G-protein coupled receptors (GPCRs) modulates distinct intracellular signaling cascades.

Dopamine D2 Receptor (Gi/o-coupled)

Antagonism of the D2 receptor by Levomepromazine blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor (Gq-coupled)

By blocking the 5-HT2A receptor, Levomepromazine prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium release.

Histamine H1 Receptor (Gq-coupled)

Levomepromazine's potent antagonism of H1 receptors leads to its sedative effects by blocking the histamine-induced activation of the Gq-PLC pathway.

References

- 1. Levomepromazine versus chlorpromazine in treatment-resistant schizophrenia: a double-blind randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medsafe.govt.nz [medsafe.govt.nz]

- 3. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 4. Evidence for the use of Levomepromazine for symptom control in the palliative care setting: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 8. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Tisercin (Levomepromazine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tisercin (levomepromazine) is a low-potency, first-generation phenothiazine antipsychotic with a complex and multifaceted mechanism of action within the central nervous system (CNS). Its therapeutic efficacy in psychosis, as well as its prominent sedative, antiemetic, and analgesic properties, stem from its interaction with a wide array of neurotransmitter receptors.[1][2] This technical guide provides an in-depth overview of the CNS effects of levomepromazine, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative binding data are presented to offer a clear pharmacological comparison, and key molecular interactions and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Multi-Receptor Antagonism

Levomepromazine is characterized as a pharmacologically "dirty drug" due to its capacity to act as an antagonist at numerous receptor sites.[2] Its clinical effects are a composite of its activity across dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic receptors.[3] This broad receptor profile explains its versatile therapeutic applications, particularly in psychiatry and palliative care, but also underlies its significant side-effect profile, including sedation, hypotension, and anticholinergic effects.[3][4]

The primary antipsychotic action is attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[3] However, its potent antagonism of histamine H1 and alpha-1 adrenergic receptors contributes significantly to its strong sedative and hypotensive effects.[3]

Quantitative Pharmacology: Receptor Binding Affinity

The affinity of levomepromazine for various CNS receptors has been quantified using in vitro binding assays. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The data presented below are compiled from studies using human recombinant receptors and brain tissue, providing a basis for understanding the drug's potency at its molecular targets.

| Receptor Family | Receptor Subtype | Ki (nM) | Source Species/System | Reference |

| Dopamine | D1 | 54.3 | Human recombinant | [2] |

| D2 (Long) | 8.6 | Human recombinant | [2] | |

| D2 (Short) | 4.3 | Human recombinant | [2] | |

| D3 | 8.3 | Human recombinant | [2] | |

| D4.2 | 7.9 | Human recombinant | [2] | |

| Histamine | H1 | 0.58 (Kd) | Human brain homogenate | [4] |

| Serotonin | 5-HT2A | High Affinity | Human | [5] |

| Adrenergic | α1 | High Affinity | Human | [5] |

| α2 | High Affinity* | Human | [5] |

*Note: Specific Ki values from a comprehensive, comparative human receptor study are not consistently available in published literature. Studies report qualitatively high affinity, with binding affinity for α1, α2, and 5-HT2 receptors being significantly greater than that of chlorpromazine.[5]

Signaling Pathways: Dopamine D2 Receptor Antagonism

The antipsychotic effects of levomepromazine are primarily mediated through the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. In its natural state, dopamine binding to the D2 receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Levomepromazine, by blocking this receptor, prevents dopamine-mediated signaling, thereby attenuating the hyperdopaminergic state associated with psychosis.

References

- 1. scielo.isciii.es [scielo.isciii.es]

- 2. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 3. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 4. levomepromazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

Methotrimeprazine: A Technical Guide to its Molecular Targets in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrimeprazine, also known as Levomepromazine, is a first-generation, low-potency antipsychotic of the phenothiazine class.[1][2][3] Its clinical application extends beyond psychosis and schizophrenia to include the management of nausea, pain, and anxiety, and it is particularly utilized for its potent sedative properties in palliative care settings.[1][4][5][6][7] The diverse therapeutic and side-effect profile of Methotrimeprazine is a direct consequence of its broad antagonism across multiple neurotransmitter receptor systems.[8][9][10] This guide provides an in-depth examination of its molecular targets, associated signaling pathways, and the experimental methods used to elucidate these interactions.

Molecular Profile and Receptor Affinity

Methotrimeprazine's pharmacological action is characterized by its promiscuous binding profile. Its primary antipsychotic effects are attributed to the blockade of dopamine D2 receptors in mesolimbic and mesocortical pathways.[2][9] Concurrently, its powerful sedative and hypnotic effects arise from high-affinity antagonism of histamine H1 receptors.[5][8][11] Significant antagonism of alpha-1 adrenergic receptors contributes to side effects such as orthostatic hypotension, while weaker interactions with muscarinic cholinergic receptors result in moderate anticholinergic effects.[9][12][13][14]

Quantitative Binding Data

The binding affinity of Methotrimeprazine and its metabolites for various neuroreceptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of a drug's binding affinity, where a lower Ki value indicates a higher affinity. The following table summarizes the available quantitative data.

| Receptor Target | Ki (nM) | Species/Tissue | Notes |

| Dopamine D2 | ~1-5 | Rat Striatum | Slightly lower potency than Chlorpromazine.[13] This antagonism is central to its antipsychotic action.[2][9] |

| Alpha-1 Adrenergic | ~1-4 | Rat Cortex | Slightly higher potency than Chlorpromazine.[13] Contributes to hypotensive side effects. |

| Alpha-2 Adrenergic | > 100 | Rat Brain | Affinity is 10-500 times lower than for D2 and Alpha-1 receptors.[15] |

| Histamine H1 | High Affinity | - | Known to have strong anti-histaminic effects, contributing to sedation.[5][7] |

| Serotonin 5-HT2A | Moderate Affinity | - | Binding to 5HT2 receptors may also play a role in its antipsychotic effect.[2][9] |

| Muscarinic (M1-M5) | Moderate Affinity | - | Possesses moderate antimuscarinic properties, leading to anticholinergic side effects.[12] |

Note: Specific Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented represents a synthesis of reported relative affinities.

Core Signaling Pathways Modulated by Methotrimeprazine

Methotrimeprazine functions as an antagonist, blocking the normal signal transduction initiated by endogenous ligands at G-protein coupled receptors (GPCRs).

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are coupled to the Gi/o family of G-proteins.[16][17] When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[[“]][19] By blocking the D2 receptor, Methotrimeprazine prevents this inhibitory action, thereby disinhibiting the adenylyl cyclase pathway.

Histamine H1 and Alpha-1 Adrenergic Receptor Antagonism

Both Histamine H1 and Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins.[20][21] Activation by their respective ligands (histamine or norepinephrine) stimulates the enzyme Phospholipase C (PLC).[20][22] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[20][21] Methotrimeprazine's antagonism at these receptors blocks this entire cascade, leading to sedation (via H1) and hypotension (via α1).

Experimental Protocols: Radioligand Binding Assay

Determining the binding affinity (Ki) of a compound like Methotrimeprazine for a specific receptor is typically achieved through a competition radioligand binding assay.[23][24] This method is considered the gold standard for measuring ligand-receptor interactions.[24]

Detailed Methodology

-

Membrane Preparation:

-

Tissues (e.g., rat striatum for D2 receptors) or cultured cells stably expressing the human receptor of interest are homogenized in a cold lysis buffer.[25][26]

-

The homogenate undergoes differential centrifugation to isolate the membrane fraction, which contains the receptors.[25][26]

-

The final membrane pellet is resuspended in an appropriate assay buffer, and protein concentration is determined using a standard method like the BCA assay.[25]

-

-

Competition Binding Assay Setup:

-

The assay is performed in a 96-well plate format.[25]

-

Triplicate wells are prepared for each condition:

-

Total Binding: Contains cell membranes and a fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone for D2 receptors).[24]

-

Non-specific Binding (NSB): Contains membranes, the radioligand, and a high concentration of an unlabeled competing drug to saturate the receptors and measure binding to non-receptor components.

-

Competition: Contains membranes, the radioligand, and serially diluted concentrations of the unlabeled test compound (Methotrimeprazine).[24]

-

-

Components are added to the wells, typically starting with the membrane suspension, followed by the test compound or buffer, and finally the radioligand.[25]

-

-

Incubation and Filtration:

-

The plate is incubated, often with gentle agitation, for a specific time (e.g., 60 minutes) and temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[23][25]

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[25]

-

Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[25]

-

-

Quantification and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.[25]

-

A liquid scintillation counter measures the radioactivity (in counts per minute, CPM) retained on each filter.[25]

-

Specific Binding is calculated by subtracting the average NSB CPM from the total binding CPM.

-

The specific binding data at different concentrations of Methotrimeprazine are plotted on a semi-log graph to generate a competition curve. Non-linear regression analysis is used to determine the IC50 value—the concentration of Methotrimeprazine that inhibits 50% of the specific radioligand binding.

-

The Inhibition Constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[27]

-

Experimental Workflow Diagram

Conclusion

Methotrimeprazine is a pharmacologically complex agent whose clinical profile is dictated by its interactions with a wide array of neuropharmacological targets. Its primary antipsychotic efficacy is derived from potent dopamine D2 receptor antagonism, while its prominent sedative qualities are a result of high-affinity histamine H1 receptor blockade. Furthermore, its antagonism at adrenergic and muscarinic receptors accounts for many of its characteristic side effects. A thorough understanding of this multi-receptor binding profile, quantified through established experimental protocols like radioligand binding assays, is essential for its rational clinical use and for the development of future therapeutics with improved selectivity and tolerability.

References

- 1. mentalhealth.com [mentalhealth.com]

- 2. SMPDB [smpdb.ca]

- 3. Levomepromazine - Wikipedia [en.wikipedia.org]

- 4. Levomepromazine (Methotrimeprazine) - Oral [myhealth.alberta.ca]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. ti.ubc.ca [ti.ubc.ca]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. droracle.ai [droracle.ai]

- 9. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 18. consensus.app [consensus.app]

- 19. estheradams.com [estheradams.com]

- 20. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 21. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 22. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. benchchem.com [benchchem.com]

- 27. scielo.br [scielo.br]

The Genesis of a Multifaceted Neuroleptic: An In-depth Technical Guide to the Historical Development and Discovery of Levomepromazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine, also known as methotrimeprazine, stands as a notable example of the mid-20th century's therapeutic revolution in psychiatry. As a phenothiazine derivative, its discovery and development were intertwined with the pioneering work on chlorpromazine, which fundamentally altered the treatment landscape for severe mental illnesses. This technical guide provides a comprehensive overview of the historical development and discovery of Levomepromazine, detailing its synthesis, initial pharmacological characterization, and early clinical evaluation. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the foundational science that brought this versatile neuroleptic to the forefront of psychiatric and palliative medicine.

Discovery and Synthesis

The journey of Levomepromazine begins in the fertile ground of phenothiazine chemistry, spurred by the success of chlorpromazine in the early 1950s. The initial synthesis of Levomepromazine was first disclosed in U.S. Patent 2,837,518. The core of this synthesis involved the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride.

Original Patented Synthesis Protocol

The pioneering synthesis, as outlined in the 1958 patent, was a multi-step process.

Experimental Protocol: Condensation of 2-methoxyphenothiazine and 3-dimethylamino-2-methylpropyl chloride

-

Reactants:

-

2-methoxyphenothiazine

-

3-dimethylamino-2-methylpropyl chloride

-

Sodamide (NaNH₂)

-

Xylene (solvent)

-

-

Procedure:

-

A solution of 2-methoxyphenothiazine in xylene was prepared.

-

Sodamide was added to the solution to facilitate the deprotonation of the phenothiazine nitrogen.

-

The mixture was heated to approximately 130°C.

-

3-dimethylamino-2-methylpropyl chloride was then added to the reaction mixture.

-

The reaction was maintained at reflux for an extended period, typically around 20 hours, to ensure the completion of the condensation reaction.

-

Following the reaction, the mixture underwent an acid-base treatment for purification and isolation of the final product, Levomepromazine.

-

This initial synthesis, while effective, utilized harsh reagents like sodamide and required prolonged reaction times at high temperatures. Subsequent research focused on developing more efficient and safer synthetic routes.

Preclinical Pharmacological Screening

The initial pharmacological evaluation of Levomepromazine in the 1950s was guided by the established screening paradigms for phenothiazine antipsychotics. These preclinical studies in animal models were crucial in delineating the drug's neuroleptic profile.

Key Preclinical Assays for Antipsychotic Activity

While specific preclinical data for Levomepromazine from this era is not extensively documented in readily available literature, the screening would have involved a battery of tests standard for phenothiazines.

-

Conditioned Avoidance Response (CAR): This test was a cornerstone for identifying potential antipsychotics. It assesses the ability of a drug to selectively suppress a learned avoidance response to an aversive stimulus without impairing the motor capacity to escape the stimulus. Drugs that effectively block this conditioned response were predicted to have antipsychotic efficacy.

-